2-(氨甲基)-2,3-二氢-1H-茚-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

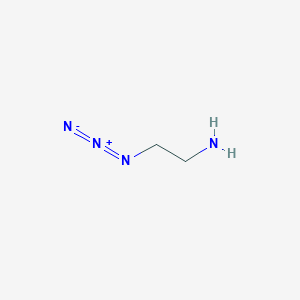

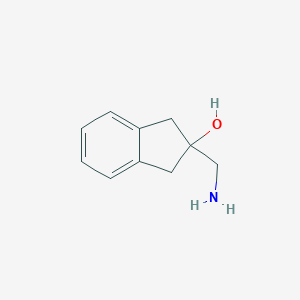

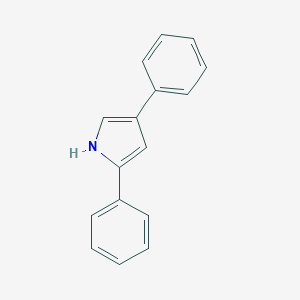

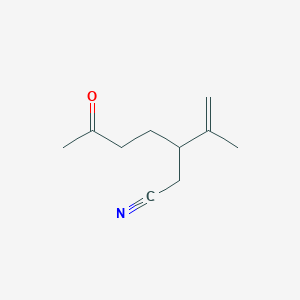

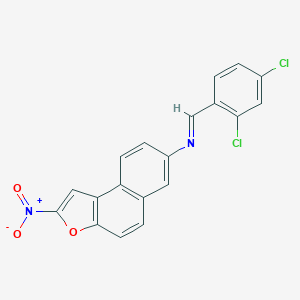

The compound "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The compound contains an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH), indicating that it has both amine and alcohol functional groups, which could contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selective 2-alkylation of the corresponding amino isoindolones, which were derived from 2-cyanobenzaldehyde, using alkyl halides in a phase-transfer catalyst system . Additionally, an efficient method for preparing 2-aminomethyl-1,3-diene derivatives was developed through the reaction of imines with organoindium reagents, which were generated in situ from indium and 1,3-dibromo-2-butyne, in a one-pot process . These methods could potentially be adapted for the synthesis of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indene derivatives is characterized by the presence of a 2,3-dihydro-1H-indene core, which can be functionalized at various positions to yield different derivatives. The presence of an aminomethyl group at the 2-position and a hydroxyl group at the same carbon atom would result in a chiral center, potentially giving rise to enantiomers that could be separated and evaluated for their distinct biological activities .

Chemical Reactions Analysis

Indene derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminomethylation of pyridines has been investigated, showing that such reactions are directed primarily to specific positions on the pyridine ring, leading to the formation of derivatives with different substitution patterns . Although the compound is not a pyridine derivative, similar reactivity could be expected with the aminomethyl group in "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" would be influenced by its functional groups. The presence of both amine and hydroxyl groups could result in hydrogen bonding, affecting its solubility in water and organic solvents. The compound's reactivity could also be influenced by these groups, as they could participate in various chemical reactions, such as acylation, alkylation, and others, as seen in the synthesis of related compounds .

科学研究应用

杂环化合物合成

类似于“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”的化学结构通常用作杂环化合物合成中的关键中间体。这些结构对于生成具有广泛应用于制药、农药和材料科学领域的多样化杂环骨架非常有价值。例如,某些二氰甲烯衍生物的反应性使它们成为合成吡唑-咪唑烷、噻唑、螺环吡咯等多种杂环化合物的有用构建块。这展示了“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”在类似合成尝试中的潜在实用性,因为它具有反应性官能团和结构多样性(Gomaa & Ali, 2020)。

有机发光二极管(OLEDs)

探索具有特定结构特征的化合物,以探讨它们在有机光电子学中的潜在应用,包括OLEDs。基于某些有机骨架(如BODIPY)的材料的结构设计和合成已被研究用于OLED器件。考虑到“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”的修改和纳入有机半导体的潜力,这一研究领域可能与其相关,这可能导致新材料用于OLED应用(Squeo & Pasini, 2020)。

仿生研究和酶催化

对酶及其仿生模型的研究提供了关于各种生物反应机制的见解,包括O原子转移过程。涉及某些氨基茚烷的研究突显了如何利用结构类似物来研究酶反应的立体化学,可能为探索“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”在合成生物学和绿色化学中的催化应用提供框架(Blain et al., 2002)。

抗菌应用

寻找新的抗菌剂是一个重要的研究领域,特别是在抗生素耐药性增加的背景下。虽然文献中没有找到“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”的直接抗菌潜力,但是关于相关化合物(如壳聚糖及其衍生物)的研究说明具有独特功能的化合物具有作为抗菌剂的广泛潜力。这表明“2-(氨甲基)-2,3-二氢-1H-茚-2-醇”可能被用于类似应用的研究,特别是如果它具有适合抗菌活性的结构特征(Raafat & Sahl, 2009)。

作用机制

Target of Action

It is suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

Mode of Action

It is known that cationic polymers interact with bacterial membranes, leading to their disruption . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Biochemical Pathways

It is known that cationic polymers can affect bacterial membrane-related resistance mechanisms .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

It is known that cationic polymers can have a rapid bactericidal effect .

Action Environment

It is known that environmental conditions can significantly impact the action of a compound .

安全和危害

未来方向

属性

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWCFPKUDVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)